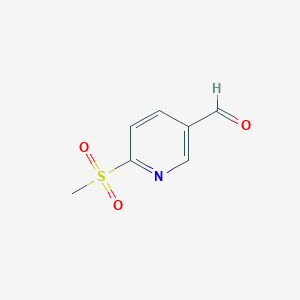
2,3,4,9-四氢-1H-咔唑-2-胺
描述
2,3,4,9-Tetrahydro-1H-carbazol-2-amine, also known as THCA, is an aromatic heterocyclic compound belonging to the carbazole family. It is a white crystalline solid with a melting point of 179°C. THCA is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in some industrial processes.
科学研究应用
用于治疗 HPV 的不对称合成
Boggs 等人(2007 年)描述了一种与 2,3,4,9-四氢-1H-咔唑-2-胺相关的化合物的有效不对称合成,突出了其作为治疗人类乳头瘤病毒 (HPV) 感染的潜力。该合成过程涉及不对称还原胺化的关键步骤,实现了高非对映面选择性 (Boggs 等人,2007 年)。
还原胺化中的催化剂
Lyubimov 等人(2015 年)对用于 2,3,4,9-四氢-1H-咔唑-1-酮的 Ir 催化不对称直接还原胺化的复杂催化剂进行了比较测试,证明了使用手性和非手性配体的混合物的有效性。这种方法促进了(四氢-1H-咔唑-1-基)胺系列中具有生物活性的化合物的单釜合成 (Lyubimov 等人,2015 年)。
非对映选择性重芳构化醚化和胺化
Abualnaja 等人(2021 年)提出了一种 2,3,9,9a-四氢-1H-咔唑的非对映选择性重芳构化醚化/胺化反应,可以掺入醇或仲胺以生成 4-取代-2,3,4,9-四氢-1H-咔唑。该反应的非对映选择性受亲核试剂类型和反应条件的影响 (Abualnaja 等人,2021 年)。
拉马曲班的化学酶促合成
Busto 等人(2012 年)开发了一种化学酶促不对称途径来制备对映纯 (R)-拉马曲班,利用了脂肪酶和氧化还原酶。该研究重点介绍了通过有效生物催化剂合成 (R)-拉马曲班,包括拆分 (±)-2,3,4,9-四氢-1H-咔唑-3-醇 (Busto 等人,2012 年)。
合成衍生物的抗癌活性
Chaudhary 和 Chaudhary(2016 年)研究了新合成的 2,3,4,9-四氢-1H-咔唑衍生物的抗癌活性,发现某些衍生物对 A-549 细胞系具有显着的活性。该研究使用 MTT 测定进行评估,并强调了特定衍生物的显着抗癌活性 (Chaudhary 和 Chaudhary,2016 年)。
作用机制
Target of Action
The primary target of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine is the CpxA phosphatase . This enzyme plays a crucial role in the bacterial two-component signal transduction system, CpxRA .
Mode of Action
2,3,4,9-Tetrahydro-1H-carbazol-2-amine acts by inhibiting the phosphatase activity of CpxA . This inhibition leads to the activation of the CpxRA system .
Biochemical Pathways
The compound’s action affects the CpxRA system , a two-component signal transduction pathway in bacteria . The downstream effects of this pathway’s activation are yet to be fully understood.
Pharmacokinetics
The compound’s molecular weight is186.26 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of CpxA phosphatase activity by 2,3,4,9-Tetrahydro-1H-carbazol-2-amine leads to the activation of the CpxRA system . This activation can eliminate the virulence of many pathogens in human and mouse infection models .
安全和危害
未来方向
The future directions for the study of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine could involve further exploration of its oxidation processes and the development of new synthesis methods . The broad spectrum of biological activity observed among tetrahydrocarbazole derivatives, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity, suggests potential future applications in these areas .
生化分析
Biochemical Properties
2,3,4,9-Tetrahydro-1H-carbazol-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, 2,3,4,9-Tetrahydro-1H-carbazol-2-amine can interact with receptor proteins, potentially modulating signal transduction pathways .
Cellular Effects
2,3,4,9-Tetrahydro-1H-carbazol-2-amine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, it may enhance or inhibit the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context . Additionally, 2,3,4,9-Tetrahydro-1H-carbazol-2-amine can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,3,4,9-Tetrahydro-1H-carbazol-2-amine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity .
Metabolic Pathways
2,3,4,9-Tetrahydro-1H-carbazol-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites in the body. Additionally, the compound may influence the activity of cofactors involved in metabolic reactions .
Transport and Distribution
The transport and distribution of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity .
属性
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-4,8,14H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBNIKRHYDWHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608401 | |
| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72898-07-8 | |
| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)

